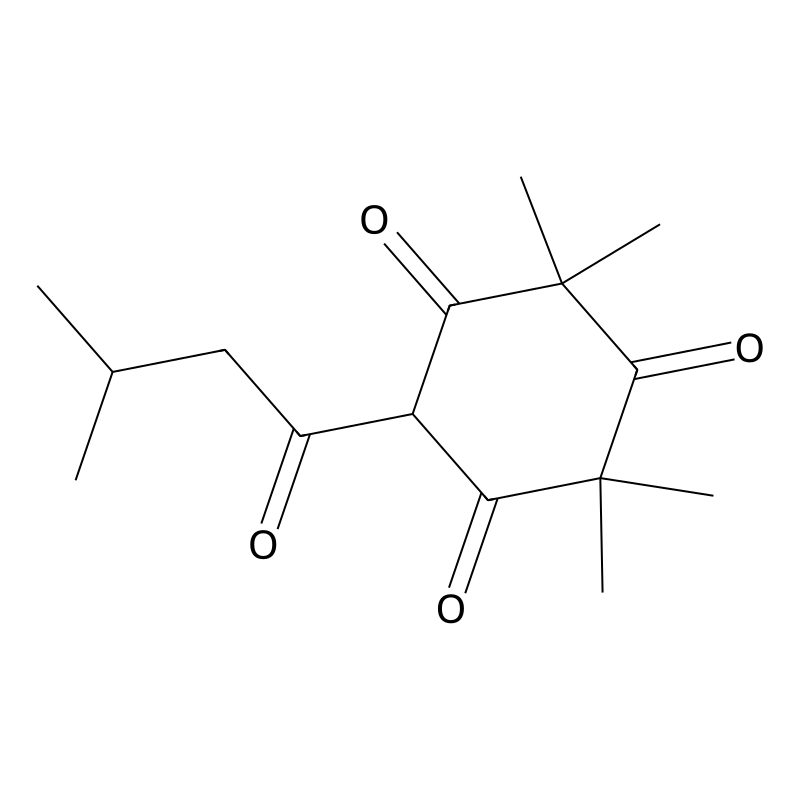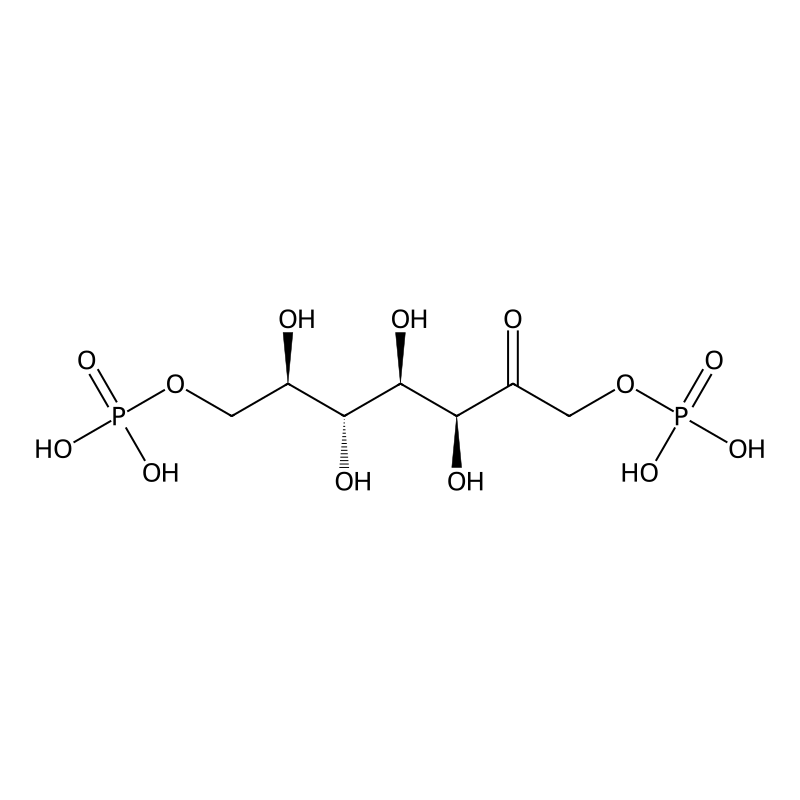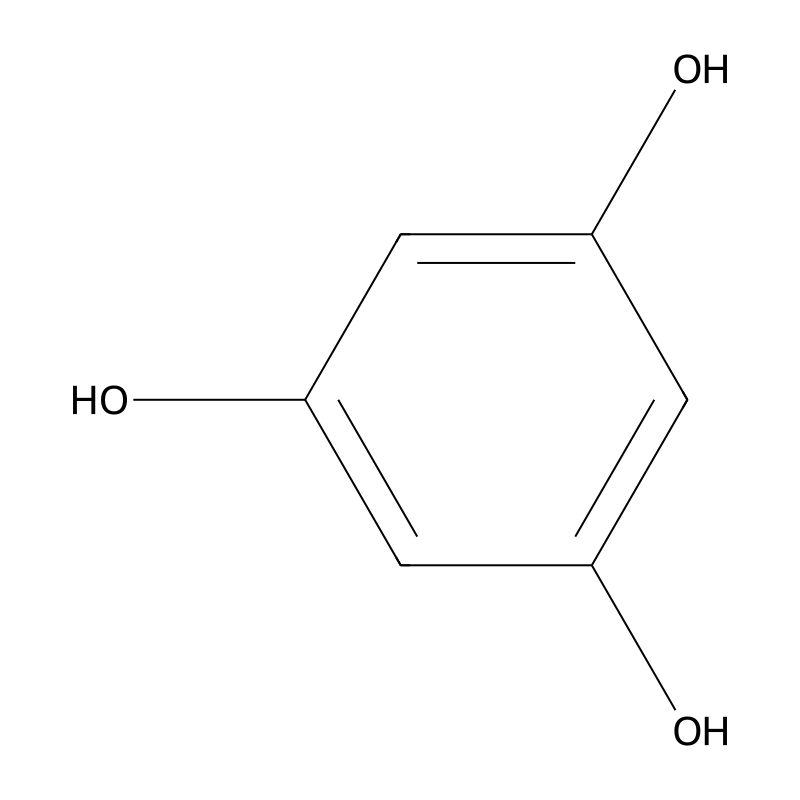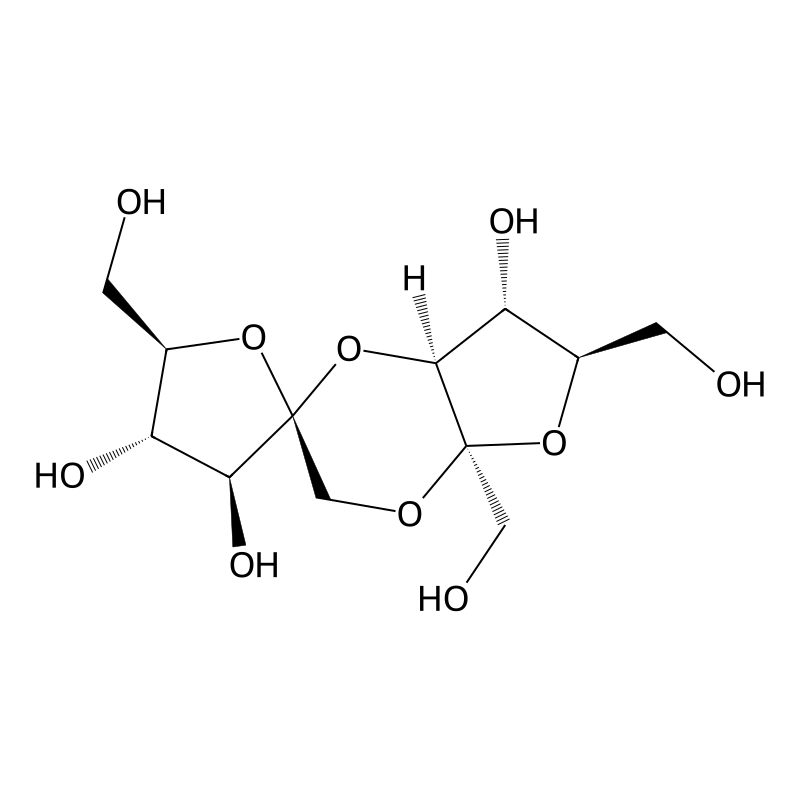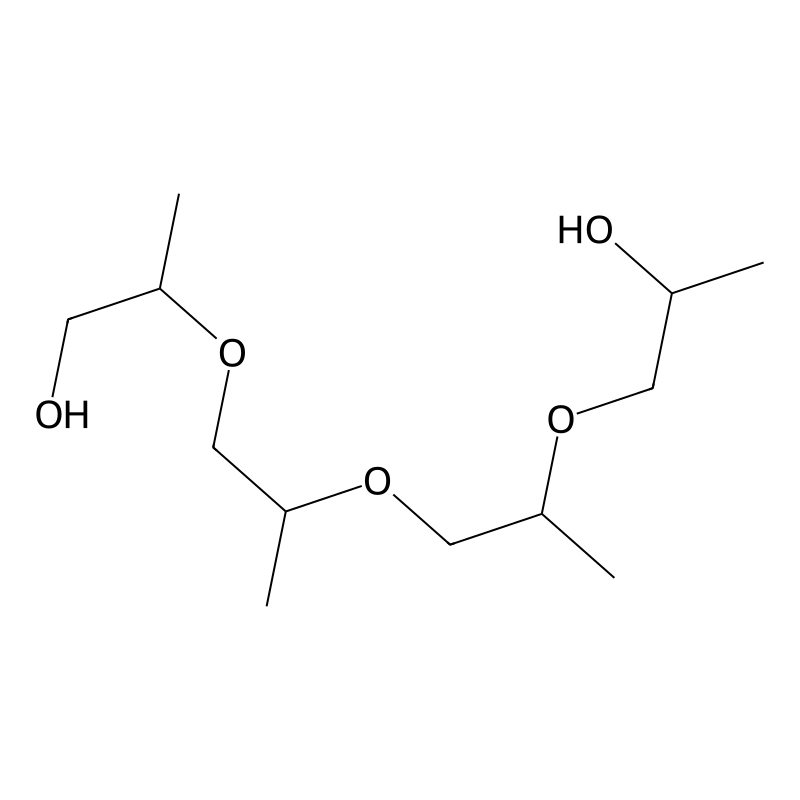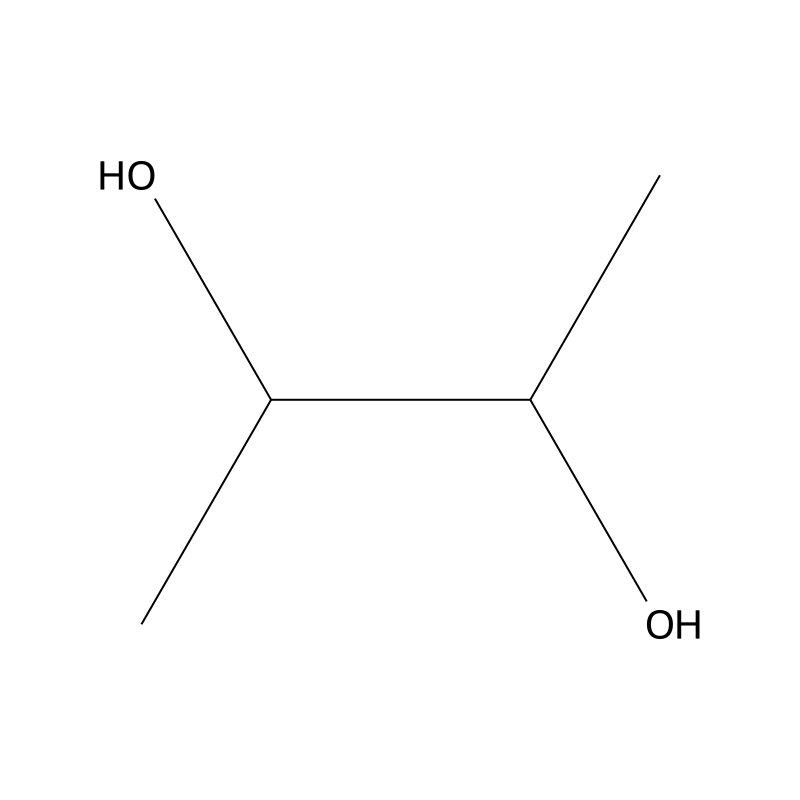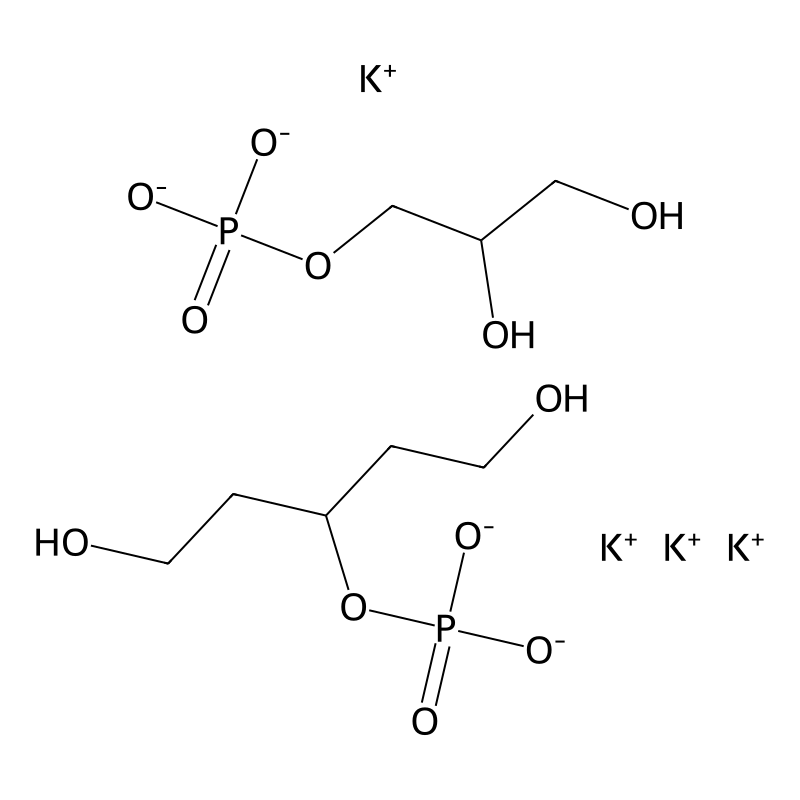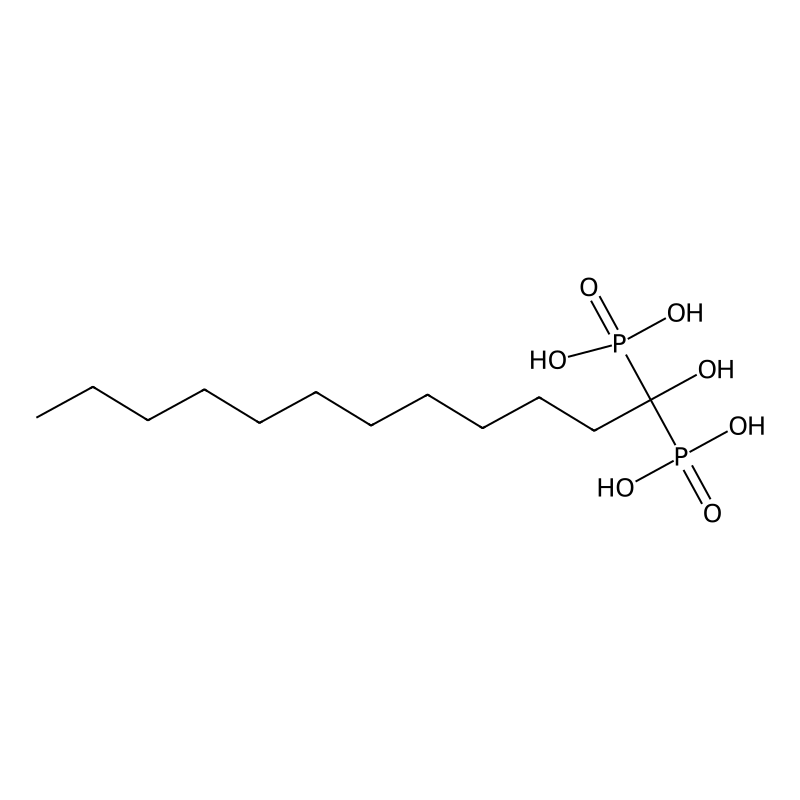Ulexite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Ulexite, often referred to as "TV rock" or "TV stone" due to its unique optical properties, is a hydrous borate hydroxide mineral composed of sodium and calcium. Its chemical formula is . Ulexite typically appears as silky white rounded crystalline masses or in fibrous forms and is classified within the nesoborates category of minerals. The mineral exhibits a triclinic crystal system and is characterized by its complex structure, which includes chains of sodium, water, and hydroxide octahedra linked by calcium and boron units .
Ulexite can be synthesized through various methods, primarily involving the alteration of borax under specific conditions. This process typically requires mild heat and pressure along with the addition of calcium sources. The synthesis can also involve hydrothermal methods where the mineral is formed from aqueous solutions containing boron and calcium ions under controlled temperatures and pressures .
Studies on ulexite's interactions with various solvents have revealed that its dissolution rates are influenced by factors such as temperature, concentration of the solvent, and solid-to-liquid ratios. For example, higher temperatures generally increase dissolution rates in ammonium chloride solutions . Additionally, research indicates that ulexite exhibits different dissolution behaviors in acidic environments compared to neutral or basic conditions, suggesting varied applications depending on the chemical context .
Ulexite shares similarities with several other borate minerals. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Ulexite | Hydrous; fibrous structure; high optical properties | |
| Borax | Commonly used in detergents; less structurally complex | |
| Kernite | More soluble than ulexite; used primarily for boron extraction | |
| Colemanite | Contains calcium; less hydrated than ulexite |
Ulexite's unique fibrous structure and optical properties distinguish it from these similar compounds, making it particularly valuable for specific industrial applications .
